(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469747
InChI: InChI=1S/C14H19N3O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)/t12-/m0/s1
SMILES: C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H19N3O3
Molecular Weight: 277.32 g/mol

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13469747

Molecular Formula: C14H19N3O3

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
IUPAC Name benzyl (3S)-3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H19N3O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)/t12-/m0/s1
Standard InChI Key OAPDFULMAFAUJY-LBPRGKRZSA-N
Isomeric SMILES C1CN(C[C@H]1NC(=O)CN)C(=O)OCC2=CC=CC=C2
SMILES C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester features a five-membered pyrrolidine ring substituted at the 3-position with an amino-acetyl group and at the 1-position with a benzyl ester. The stereochemistry at the 3-position is exclusively (S)-configured, which influences its interactions with biological targets . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H19N3O3\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight277.32 g/mol
IUPAC NameBenzyl (3S)-3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate
SMILESC1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2\text{C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2}
InChI KeyOAPDFULMAFAUJY-LBPRGKRZSA-N

The benzyl ester enhances solubility in organic solvents, while the amino-acetyl group facilitates hydrogen bonding with biological macromolecules. The compound’s stability under physiological conditions remains under investigation, though its ester group suggests susceptibility to hydrolysis by esterases.

Synthesis and Optimization Strategies

The synthesis of (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. A common approach includes:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

  • Amino-Acetylation: Introduction of the amino-acetyl group via carbodiimide-mediated coupling.

  • Benzyl Esterification: Protection of the carboxylic acid using benzyl bromide in the presence of a base.

Recent advancements in electrochemical synthesis have improved efficiency. For instance, Hofer–Moest anodic decarboxylation enables intramolecular amidation, yielding enantiomerically pure pyrrolidine derivatives in aqueous acetonitrile . This method reduces reliance on hazardous reagents and achieves yields exceeding 70% . Challenges persist in scaling up production while maintaining stereochemical integrity, particularly during the acetylation step.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for peptidomimetics, non-proteinogenic amino acids that resist enzymatic degradation . For example, derivatives have been incorporated into opioid analgesics and fibroblast activation protein inhibitors .

Targeted Therapeutics

Functionalization at the amino group enables conjugation with anticancer agents. A 2024 study demonstrated that chloro-acetyl analogues (e.g., (S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester) selectively alkylate cysteine residues in tumor-associated proteins.

Enzyme Inhibitor Development

The scaffold’s versatility is highlighted in DPP-IV inhibitors, where structural modifications modulate potency and bioavailability . For instance, replacing the benzyl ester with a tert-butyl group increases metabolic stability.

Comparative Analysis with Structural Analogues

Substituent variations significantly alter biological activity and chemical reactivity:

Compound NameMolecular FormulaKey FeaturesBiological ActivitySource
(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC17H25N3O3\text{C}_{17}\text{H}_{25}\text{N}_{3}\text{O}_{3}Isopropyl group enhances hydrophobic interactions2-fold higher DPP-IV inhibition than parent compound
(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl esterC14H17ClN2O3\text{C}_{14}\text{H}_{17}\text{ClN}_{2}\text{O}_{3}Chloroacetyl group enables covalent bindingAntiproliferative activity in vitro
(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl esterC15H25N3O3\text{C}_{15}\text{H}_{25}\text{N}_{3}\text{O}_{3}Cyclopropyl and tert-butyl groups improve metabolic stabilityReduced off-target effects

The (S)-configuration consistently outperforms (R)-isomers in target engagement, underscoring the importance of stereochemistry .

Recent Advancements and Future Directions

Electrochemical synthesis methods, such as those reported by Beilstein Journal of Organic Chemistry (2025), enable greener production of 2-aminoproline derivatives . Additionally, molecular docking studies have identified potential applications in treating neurodegenerative diseases, with the compound exhibiting moderate affinity for tau protein aggregation sites .

Future research should prioritize:

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and clearance rates.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency.

  • Therapeutic Hybrids: Conjugation with monoclonal antibodies for targeted delivery.

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